![molecular formula C14H18O4 B040599 3-(1,3-Dioxan-2-yl)-1-(2-methoxyphenyl)propan-1-one CAS No. 121789-31-9](/img/structure/B40599.png)
3-(1,3-Dioxan-2-yl)-1-(2-methoxyphenyl)propan-1-one
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Description
This compound is part of a class of organic molecules that have garnered interest for their potential applications in various fields, including pharmaceuticals and materials science. Its structure contains both a dioxane ring and a methoxyphenyl group, which contribute to its distinctive properties and reactivity.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step organic reactions, starting from readily available substrates. For example, the synthesis of 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones involves propargylation followed by a click reaction (Nagamani et al., 2018). Although not directly mentioning the target compound, this approach highlights the complexity and creativity required in the synthesis of such molecules.
Molecular Structure Analysis
Molecular structure is crucial for understanding the behavior and reactivity of a compound. X-ray diffraction analysis and spectroscopic methods like NMR (Nuclear Magnetic Resonance) are common techniques used to elucidate the structure of complex organic molecules. For instance, 3-ethoxy-2,2-bis(methoxy-NNO-azoxy)propan-1-ol's structure was confirmed via counter synthesis and X-ray diffraction analysis, showcasing the importance of these techniques in confirming molecular structures (Zyuzin et al., 2010).
Scientific Research Applications
Synthesis and Characterization
Chemical Synthesis and Radiochemistry : The compound and its isotopomers have been synthesized for use in radiochemical studies. For instance, a 5HT1A antagonist's isotopomer was prepared through a multi-step synthesis involving deamination, esterification, and protection, highlighting its application in creating radiolabeled molecules for pharmacological research (Czeskis, 1998).
Organic Synthesis : Research on 1,3-dioxan derivatives has led to advancements in organic synthesis methods. For example, 1,3-dioxan-5-yl diazoacetates have been used for highly diastereoselective and enantioselective carbon-hydrogen insertion reactions, demonstrating their utility in synthesizing complex organic molecules with high stereocontrol (Doyle et al., 1999).
Antimicrobial and Anticancer Research
Antimicrobial Activity : Novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones have been synthesized and evaluated for their antimicrobial properties. This research signifies the role of such compounds in developing new antimicrobial agents (Nagamani et al., 2018).
Anticancer Activity : The synthesis of derivatives featuring the 3-[(4-methoxyphenyl)amino]propanehydrazide moiety has been explored, with some derivatives showing significant antioxidant and anticancer activities against human glioblastoma and breast cancer cell lines. This highlights the potential of such compounds in cancer research and therapy development (Tumosienė et al., 2020).
Material Science and Polymer Chemistry
- Liquid-Crystalline Polymers : Compounds containing 1,3-dioxan-2-yl groups have been utilized in the synthesis of liquid-crystalline polymers, demonstrating their application in creating materials with specific optical and thermal properties. The study of such polymers can lead to advancements in materials science, particularly in the development of novel liquid-crystal displays and other optical devices (Hsu & Percec, 1988).
properties
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(2-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-16-13-6-3-2-5-11(13)12(15)7-8-14-17-9-4-10-18-14/h2-3,5-6,14H,4,7-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPKJRKLOKTSFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CCC2OCCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560177 |
Source
|
Record name | 3-(1,3-Dioxan-2-yl)-1-(2-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80560177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
121789-31-9 |
Source
|
Record name | 3-(1,3-Dioxan-2-yl)-1-(2-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80560177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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